REACTION_CXSMILES
|
O[CH2:2][CH2:3][NH:4][CH2:5][CH:6]([C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)[OH:7].S(=O)(=O)(O)O>>[N:11]1[CH:12]=[CH:13][C:8]([CH:6]2[O:7][CH2:2][CH2:3][NH:4][CH2:5]2)=[CH:9][CH:10]=1
|
Name
|
2-(2-hydroxyethylamino)-1-(pyridin-4-yl)ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCNCC(O)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C1CNCCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |